methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O6S and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0808853 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that modifications to the tetrahydropyrimidine core can enhance this activity. The sulfonyl group in particular has been linked to increased potency against Gram-positive bacteria .
Anti-inflammatory Effects
Tetrahydropyrimidines have also been noted for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory effects .
Cytotoxicity and Cancer Research
In vitro studies have shown that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways. For example, compounds with similar functionalities have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives revealed that compounds with a chlorobenzenesulfonyl moiety exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impact biological activity, with the sulfonamide group playing a crucial role in efficacy .
Study 2: Anti-inflammatory Activity
In a controlled trial assessing the anti-inflammatory effects of various tetrahydropyrimidines, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary Table of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | Inhibition of cell wall synthesis |
Anti-inflammatory | Reduces cytokine production | COX-2 inhibition |
Cytotoxicity | Induces apoptosis in cancer cells | Mitochondrial pathway activation |
Properties
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-3-30-15-8-4-13(5-9-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-10-6-14(22)7-11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBDQNZTIHZNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.